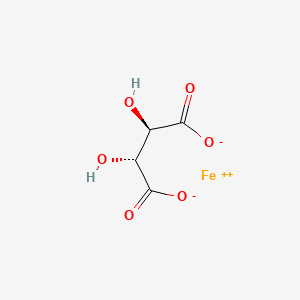
Ferrous tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous tartrate is a chemical compound that is the iron (II) salt of tartaric acid. It is known for its reddish powder appearance and has been historically used as a medicinal compound, particularly in the 19th and early 20th centuries . The compound has been used as a stomachic and tonic, and it was also prescribed to treat anemia .
Preparation Methods
Ferrous tartrate can be prepared by digesting tartarated iron in a pint of sherry for 30 days . This method involves using 2 ounces (880 grains) of tartarated iron. The preparation process can be challenging due to the need for precise conditions and extended digestion time .
Chemical Reactions Analysis
Ferrous tartrate undergoes various chemical reactions, including oxidation and complexation. It can react with tannins to form complexes, which are used in colorimetric methods for detecting tannins in solutions . The compound can also participate in redox reactions, where ferrous ions (Fe2+) are oxidized to ferric ions (Fe3+) . Common reagents used in these reactions include tannic acid and other polyphenols . The major products formed from these reactions are typically iron complexes.
Scientific Research Applications
Ferrous tartrate has several scientific research applications. It is used in the growth of single crystals, particularly in the study of pure and copper-doped iron tartrate crystals . These crystals have applications in various fields, including medical, pharmaceutical, and industrial sectors due to their unique physical properties such as dielectric, ferroelectric, piezoelectric, and non-linear optical properties . Additionally, this compound is used as a chromogenic reagent in the quantitative analysis of tea polyphenols .
Mechanism of Action
The mechanism of action of ferrous tartrate involves its role as an iron supplement. Iron is essential for the production of hemoglobin, and this compound provides a bioavailable form of iron that can be absorbed by the body . The compound helps in the prevention and treatment of iron-deficiency anemia by increasing the levels of iron in the body, which in turn supports the production of hemoglobin .
Comparison with Similar Compounds
Ferrous tartrate can be compared with other iron (II) compounds such as ferrous fumarate and ferrous sulfate. While all these compounds serve as iron supplements, this compound is unique due to its historical use and specific preparation methods . Similar compounds include:
Ferrous fumarate: Used in the treatment of iron-deficiency anemia.
Ferrous sulfate: Commonly used as an iron supplement and in the treatment of anemia.
Ferric tartrate: Another iron tartrate compound used in various applications.
This compound stands out due to its specific historical applications and the unique properties of the crystals formed from it .
Properties
CAS No. |
2944-65-2 |
|---|---|
Molecular Formula |
C4H6FeO6 |
Molecular Weight |
205.93 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChI Key |
KBPZVLXARDTGGD-ZVGUSBNCSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Fe] |
Key on ui other cas no. |
41014-96-4 2944-65-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















